alpha-Propylaminopentiophenone CAS 18268-15-0 chemical properties
alpha-Propylaminopentiophenone CAS 18268-15-0 chemical properties
Topic: alpha-Propylaminopentiophenone (CAS 18268-15-0): Chemical Properties, Synthesis, and Pharmacological Profiling Content Type: Technical Whitepaper Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1]
Executive Summary
alpha-Propylaminopentiophenone (CAS 18268-15-0), commonly designated as N-propylpentedrone or N-PP , is a structural analog within the substituted cathinone class.[1][2] Chemically defined as 1-phenyl-2-(propylamino)pentan-1-one, it represents a homolog of pentedrone where the N-methyl group is substituted with an N-propyl chain.[1]
This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthetic pathways, and pharmacological profile. It is intended strictly for scientific research and forensic applications.[1] The compound acts as a psychostimulant with documented toxicity, functioning primarily through monoamine transporter inhibition.
Chemical Identity & Physicochemical Properties
The structural core of CAS 18268-15-0 consists of a phenethylamine backbone with a beta-ketone substitution (cathinone) and an alpha-alkyl chain.[1] The "pentiophenone" nomenclature indicates a five-carbon chain extending from the phenyl ring, while "alpha-propylamino" denotes the amine substitution at the chiral center.[1]
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | 1-phenyl-2-(propylamino)pentan-1-one |
| Common Synonyms | N-propylpentedrone; N-PP; alpha-propylaminovalerophenone |
| CAS Number | 18268-15-0 |
| Molecular Formula | C₁₄H₂₁NO (Free Base) / C₁₄H₂₁NO[1][2][3]·HCl (Salt) |
| Molecular Weight | 219.33 g/mol (Base) / 255.8 g/mol (HCl Salt) |
| Appearance | White crystalline solid (HCl salt) |
| UV | 249 nm, 292 nm (in methanol) |
| Solubility (HCl Salt) | Ethanol (~25 mg/mL), DMSO (~10 mg/mL), DMF (~20 mg/mL), PBS pH 7.2 (~10 mg/mL) |
| Lipophilicity (Predicted) | LogP ~3.5 (Base) – High blood-brain barrier permeability |
Structural Insight: The presence of the N-propyl group significantly increases lipophilicity compared to its methyl analog (pentedrone).[1] This modification typically alters the pharmacokinetic profile, potentially delaying metabolic clearance while enhancing distribution into lipid-rich central nervous system (CNS) tissues.[1]
Synthetic Pathways & Mechanistic Logic[1]
The synthesis of alpha-propylaminopentiophenone follows the standard "alpha-bromination/amination" paradigm used for substituted cathinones.[1] Understanding this pathway is critical for impurity profiling in forensic analysis.[1]
Precursor Selection and Reaction Logic
-
Starting Material: Valerophenone (1-phenylpentan-1-one).[1]
-
Halogenation: Bromination at the alpha-carbon is preferred over chlorination due to the better leaving group ability of bromide in the subsequent nucleophilic substitution.[1]
-
Amination: Reaction with propylamine.[1] Critical Note: An excess of amine is typically used to scavenge the HBr byproduct, or a non-nucleophilic base (e.g., triethylamine) is added.
Step-by-Step Protocol (Theoretical Research Basis)
-
Step 1: Alpha-Bromination [1]
-
Dissolve valerophenone in glacial acetic acid or dichloromethane (DCM).[1]
-
Add elemental bromine dropwise at room temperature.[1] The reaction is autocatalytic (HBr generated catalyzes enolization).[1]
-
Control Point: Maintain temperature <30°C to prevent poly-bromination.[1]
-
Result: 2-bromo-1-phenylpentan-1-one (alpha-bromovalerophenone).[1]
-
-
Step 2: Nucleophilic Substitution (Amination) [1]
-
Dissolve the alpha-bromo intermediate in a polar aprotic solvent (e.g., NMP) or non-polar solvent (e.g., Toluene) depending on the workup preference.[1]
-
Add n-propylamine (2.5 equivalents) slowly at 0°C.
-
Mechanism:[1][3][4][5][6] SN2 attack of the amine nitrogen on the alpha-carbon.[1]
-
Stir for 24 hours at ambient temperature.
-
Purification: Acid-base extraction.[1] The free base is an oil; conversion to HCl salt via gaseous HCl in diethyl ether yields the stable crystalline solid.
-
Visualization: Synthetic Workflow
Figure 1: Synthetic route from Valerophenone to N-propylpentedrone, highlighting the SN2 substitution mechanism and potential dimerization side products.[1][3]
Analytical Characterization
Accurate identification requires distinguishing CAS 18268-15-0 from its isomers (e.g., 4-methyl-N-ethylpentedrone).[1]
-
Mass Spectrometry (GC-MS):
-
Base Peak: m/z 114.[1] This corresponds to the immonium ion fragment
, formed via alpha-cleavage between the carbonyl carbon and the alpha-carbon.[1] -
Minor Peaks: m/z 77 (phenyl cation), m/z 105 (benzoyl cation).[1]
-
Differentiation: The m/z 114 peak is characteristic of the specific N-propyl / alpha-propyl combination.[1]
-
-
NMR Spectroscopy (
H-NMR):-
Alpha-proton: A triplet or multiplet around
4.5-5.0 ppm (methine proton adjacent to N and C=O).[1] -
N-Propyl Group: Distinct triplet for the terminal methyl and multiplet for the internal methylene protons.[1]
-
Aromatic Region: Multiplets at
7.4-8.0 ppm corresponding to the monosubstituted phenyl ring.[1]
-
Pharmacological & Toxicological Profile
Warning: This compound is a potent psychostimulant with documented fatalities.[1] The following data is for toxicological assessment.
Mechanism of Action (SAR)
alpha-Propylaminopentiophenone functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1]
-
Structure-Activity Relationship (SAR): The extension of the N-alkyl chain from methyl (pentedrone) to propyl (N-PP) generally decreases potency at the dopamine transporter (DAT) compared to the parent compound but increases lipophilicity.[1] This can lead to a slower onset but potentially prolonged duration of action and higher tissue accumulation.[1]
-
Selectivity: Like other cathinones with longer N-alkyl chains, it likely exhibits reduced serotonergic activity compared to MDMA-like analogs, retaining a more "pure" stimulant profile similar to pyrovalerones.[1]
Metabolic Fate
Metabolism occurs primarily in the liver via:
-
Beta-Ketone Reduction: Conversion of the ketone to a secondary alcohol (dihydro-metabolite).[1] This introduces a second chiral center, creating diastereomers.[1]
-
N-Dealkylation: Removal of the propyl chain to yield the primary amine (norephedrine derivative).[1]
-
Hydroxylation: Ring hydroxylation followed by glucuronidation.[1]
Visualization: Pharmacological Interaction & Metabolism
Figure 2: Pharmacodynamic mechanism (NDRI) and primary metabolic pathways leading to excretion.[1]
Handling, Stability, and Safety
-
Storage: Store at -20°C. The HCl salt is stable for years if kept dry.[1] Solutions in methanol degrade over time; fresh preparation is required for quantitative analysis.[1]
-
Safety:
-
Acute Toxicity: Fatalities have been reported.[1][5] High risk of tachycardia, hypertension, agitation, and cardiac arrest.
-
Handling: Use full PPE (gloves, goggles, fume hood).[1] Avoid inhalation of dust.[1][7]
-
Legal Status: Controlled substance in many jurisdictions (e.g., UK Class B, various US state schedules).[1] Verify local regulations before procurement.
-
References
-
Adamowicz, P., & Tokarczyk, B. (2018).[1] Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP).[1] Forensic Toxicology, 36(2), 522–528.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11533116. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] New Psychoactive Substances Profile: Synthetic Cathinones.[1][5] Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | 5485-65-4 | Benchchem [benchchem.com]
- 7. junyuanpetroleumgroup.com [junyuanpetroleumgroup.com]
